2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
Description
The structure features:
- A pyrrolo[2,3-d]pyrimidine core with a phenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 5.
- A 2-aminoethanol substituent at position 4, which introduces hydrogen-bonding capacity and hydrophilic character. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethanolamine moiety may improve solubility and target engagement .
Properties
IUPAC Name |
2-[[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-21(23,24)15-7-4-8-16(11-15)28-12-17(14-5-2-1-3-6-14)18-19(25-9-10-29)26-13-27-20(18)28/h1-8,11-13,29H,9-10H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFGNGNULQPPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine derivative with appropriate phenyl and trifluoromethyl-substituted reagents under controlled conditions. The reaction conditions often include the use of catalysts, such as hydrochloric acid, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as PERK. By inhibiting PERK activation, the compound can modulate the integrated stress response pathway, leading to reduced tumor growth and enhanced cell survival under stress conditions . The molecular pathways involved include the attenuation of proinflammatory cytokine and chemokine gene expression, as well as the inhibition of macrophage infiltration .
Comparison with Similar Compounds
(a) Ketone vs. Ethanolamine at Position 4
- Compound 34 (): Contains a ketone group (2-(4-(trifluoromethyl)phenyl)ethan-1-one) at position 3. Impact: Reduced solubility due to higher lipophilicity (logP) compared to the ethanolamine in the target compound. Yield: 58% synthesis efficiency, lower than ethanolamine derivatives (e.g., 69% for pyridyl analogs in ) .
- Target Compound: The 2-aminoethanol group introduces a hydroxyl moiety, enhancing aqueous solubility and enabling hydrogen bonding with kinase ATP pockets. This may improve pharmacokinetic (PK) properties .
(b) Aryl Group Modifications at Position 7
Functional Group Impact on Bioactivity
(a) Hydroxymethylphenyl Derivatives (, Compound 26)
- Structure : Includes a hydroxymethyl group on the phenyl ring.
- Impact : Hydroxymethyl improves permeability (logD ~1.2) but increases susceptibility to glucuronidation, reducing metabolic stability. The target compound’s trifluoromethyl group balances lipophilicity (logD ~2.5) and metabolic resistance .
(b) Sugar-Modified Analogs ()
- Structure: Ribose-like tetrahydrofuran moieties (e.g., 5-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol).
- Impact: Designed for nucleoside mimicry, targeting viral polymerases or kinases. The target compound’s non-sugar structure avoids competition with endogenous nucleosides, broadening its kinase selectivity .
Data Table: Key Properties of Compared Compounds
*Predicted using fragment-based methods.
†Estimated based on analogous syntheses in –4.
Research Findings and Implications
- Potency : The target compound’s 3-(trifluoromethyl)phenyl group likely enhances hydrophobic interactions with kinase pockets (e.g., EGFR or JAK2), as seen in related pyrrolopyrimidines ().
- Selectivity: Ethanolamine’s hydrogen-bonding capacity may reduce off-target effects compared to ketone derivatives ().
- Optimization : Modifications at position 7 (e.g., pyridinyl vs. phenyl) allow tuning of electronic properties without destabilizing the core structure .
Biological Activity
The compound 2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol , also referred to as 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol , is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.32 g/mol. Its structural features include a pyrrolo[2,3-d]pyrimidine core, which contributes to its biological activity through interactions with various molecular targets.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.32 g/mol |
| IUPAC Name | 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
| CAS Number | 865546-64-1 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is achieved via cyclization reactions using precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
- Introduction of Substituents : The phenyl and trifluoromethyl groups are introduced through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Biological Activity
The biological activity of this compound primarily revolves around its role as a kinase inhibitor . It has shown promise in modulating various cellular processes associated with cancer and autoimmune diseases.
The compound exhibits its biological effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered signaling pathways crucial for cell proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects against cancer cell lines. For instance, one study reported IC50 values ranging from 29 to 59 µM against different cancer cell lines, indicating potent anticancer properties .
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases such as EGFR and VEGFR2. Notably, one derivative showed IC50 values comparable to established kinase inhibitors like sunitinib .
Table 2: Biological Activity Data
| Study Reference | Cell Line | IC50 (µM) | Target Kinase |
|---|---|---|---|
| HepG2 | 40 | EGFR | |
| Multiple Cancer Lines | 29 - 59 | VEGFR2 | |
| Various Tyrosine Kinases | 40 - 204 | CDK2 |
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Cancer Treatment : Due to its ability to inhibit multiple kinases involved in tumor growth and survival.
- Autoimmune Diseases : By modulating immune responses through kinase inhibition.
Q & A
Q. What are standard synthetic routes for preparing 2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example:
- Suzuki coupling : Use Pd(II) acetate, a boronate ester (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), and a catalyst (e.g., Catalyst A™) in 2-methyltetrahydrofuran at 100°C for 3 hours. Purify via gradient chromatography (hexane/acetone) .
- Amide coupling : React the pyrrolopyrimidine core with (2R)-2-(3-fluorophenyl)-2-hydroxy-acetic acid using HATU and DIPEA in THF, followed by purification with dichloromethane/methanol gradients .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- Mass spectrometry (ES/MS) : Confirm molecular weight (e.g., ES/MS m/z 254.1 [M+H]+) .
- Chromatography : Monitor reaction progress via TLC and purify using silica gel columns with optimized solvent systems (e.g., hexane/acetone) .
- X-ray crystallography : Resolve structural ambiguities by growing single crystals in ethyl acetate/methanol mixtures .
Q. What solvents and conditions are optimal for recrystallization?
Ethyl acetate and methanol are commonly used. For example, slurrying crude product in ethyl acetate followed by recrystallization from methanol yields high-purity crystals (>95%) .
Advanced Research Questions
Q. How do substituents on the pyrrolo[2,3-d]pyrimidine core influence biological activity?
- Trifluoromethyl groups : Enhance metabolic stability and target binding via hydrophobic interactions (e.g., 3-(trifluoromethyl)phenyl improves kinase inhibition) .
- Hydroxyethylamino side chains : Increase solubility but may reduce membrane permeability. Balance by introducing fluorinated aryl groups (e.g., 3-fluorophenyl) to maintain potency .
- SAR studies : Systematically replace substituents (e.g., phenyl vs. pyridyl) and evaluate IC50 values in enzymatic assays .
Q. How to resolve discrepancies in biological activity data across assay platforms?
- Assay optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, 48-hour viability assays may underestimate cytotoxicity compared to 72-hour incubations .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate target engagement via thermal shift assays .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug design : Convert the hydroxy group to a phosphate ester for improved aqueous solubility, which is cleaved enzymatically in vivo .
- Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles. For example, 10% DMSO/40% PEG-400 in saline achieves >2 mg/mL solubility .
Q. How to track degradation products under accelerated stability conditions?
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Major degradation products often result from hydrolysis of the amide bond or oxidation of the pyrrolopyrimidine core .
- Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hours) or 3% H2O2 (room temperature, 6 hours) to identify labile sites .
Q. What methods confirm target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation temperatures after compound treatment to verify binding to kinases or other targets .
- Kinase profiling : Use recombinant kinases (e.g., EGFR, HER2) in ADP-Glo assays to quantify inhibition at 1 µM compound concentration .
Methodological Comparisons
Q. How do purification techniques impact yield and purity in large-scale synthesis?
Q. What experimental approaches validate the mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
